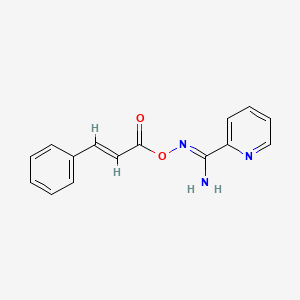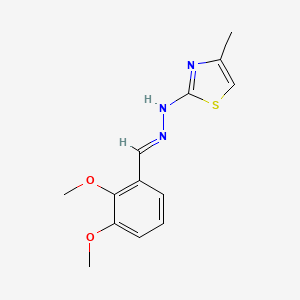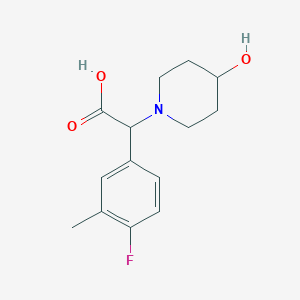
N'-(cinnamoyloxy)-2-pyridinecarboximidamide
説明
N-(cinnamoyloxy)-2-pyridinecarboximidamide, also known as PAC-1, is a small molecule that has gained attention in the scientific community due to its potential as an anticancer agent. PAC-1 was first synthesized in 2005 by researchers at the University of Illinois, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of N'-(cinnamoyloxy)-2-pyridinecarboximidamide is still under investigation, but it is believed to involve the activation of procaspase-3, an enzyme that plays a key role in the apoptotic pathway. This compound has been shown to bind to procaspase-3 and induce its activation, leading to the initiation of the apoptotic cascade and ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One advantage of N'-(cinnamoyloxy)-2-pyridinecarboximidamide is its selectivity for cancer cells, which allows for targeted therapy and reduces the risk of toxicity to normal cells. Additionally, its small size and ease of synthesis make it a convenient molecule for laboratory experiments. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N'-(cinnamoyloxy)-2-pyridinecarboximidamide. One area of focus is the development of this compound derivatives with improved potency and selectivity. Another area of interest is investigating the potential of this compound in combination with other cancer therapies, such as radiation or chemotherapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and how it can be optimized for therapeutic use.
科学的研究の応用
N'-(cinnamoyloxy)-2-pyridinecarboximidamide has been shown to selectively induce apoptosis (cell death) in cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy, as traditional chemotherapy drugs often have toxic side effects due to their non-selective nature. This compound has been studied in various cancer cell lines, including leukemia, breast cancer, and glioblastoma, and has shown promising results in inducing cell death.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-15(13-8-4-5-11-17-13)18-20-14(19)10-9-12-6-2-1-3-7-12/h1-11H,(H2,16,18)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGCFQCYIQPLOL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC=CC=N2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3916580.png)
![N~2~-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B3916583.png)

![4-(2-methoxy-4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3916600.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916607.png)
![6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3916613.png)
![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(1-piperidinyl)acetamide]](/img/structure/B3916635.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B3916647.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B3916654.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916672.png)
![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B3916677.png)

